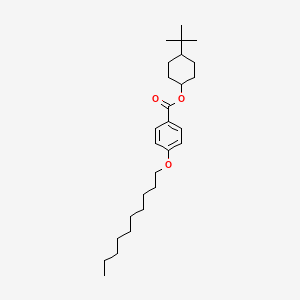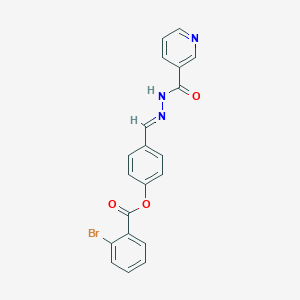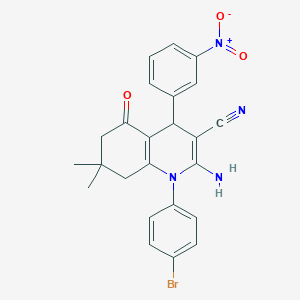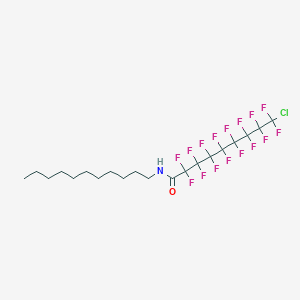![molecular formula C21H14FN5O2 B11538220 6'-amino-5-fluoro-3'-methyl-2-oxo-1'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B11538220.png)
6'-amino-5-fluoro-3'-methyl-2-oxo-1'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex heterocyclic structure that combines elements from various chemical families. Let’s break it down:
Indole: A bicyclic aromatic compound containing a pyrrole ring fused to a benzene ring.
Spiroindole: A class of compounds where an indole moiety is connected to another ring system at a single carbon atom, creating a spiro junction.
Pyrazole: A five-membered ring containing three carbon atoms and two nitrogen atoms. Pyrazoles exhibit diverse biological activities.
Preparation Methods
The synthetic routes to this compound can vary, but here’s a general outline:
Fischer Indole Synthesis: One approach involves the Fischer indole synthesis, where a cyclohexanone derivative reacts with phenylhydrazine to form the tricyclic indole structure. Specific reaction conditions and reagents would depend on the starting materials.
Chemical Reactions Analysis
The compound may undergo several reactions:
Oxidation/Reduction: Depending on functional groups, it could be oxidized or reduced.
Substitution: Nucleophilic substitution reactions could occur at various positions.
Major Products: These reactions might yield derivatives with altered substituents or additional functional groups.
Scientific Research Applications
Mechanism of Action
- The compound likely interacts with specific molecular targets, affecting cellular signaling pathways. Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features compared to other spiroindole or pyrazole derivatives.
Similar Compounds: Explore related structures, such as other spiroindoles or pyrazoles.
Properties
Molecular Formula |
C21H14FN5O2 |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
6'-amino-5-fluoro-3'-methyl-2-oxo-1'-phenylspiro[1H-indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile |
InChI |
InChI=1S/C21H14FN5O2/c1-11-17-19(27(26-11)13-5-3-2-4-6-13)29-18(24)15(10-23)21(17)14-9-12(22)7-8-16(14)25-20(21)28/h2-9H,24H2,1H3,(H,25,28) |
InChI Key |
XZNNIOPALKTHKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C3(C4=C(C=CC(=C4)F)NC3=O)C(=C(O2)N)C#N)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,6-dimethylphenyl)-2-(2-{[(2,6-dimethylphenyl)carbamoyl]methoxy}phenoxy)acetamide](/img/structure/B11538155.png)
![4-[(E)-{2-[(5,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl thiophene-2-carboxylate](/img/structure/B11538163.png)
![2-Bromo-N-({N'-[(Z)-(2-hydroxy-4-methylphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11538169.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-5-(pyrrolidin-1-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11538174.png)
![(2R,3R,10bS)-2-(4-bromophenyl)-3-(2,2-dimethylpropanoyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile](/img/structure/B11538175.png)
![4-[(4-chlorobenzyl)oxy]-N'-[(2Z)-octan-2-ylidene]benzohydrazide](/img/structure/B11538176.png)

![3-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate](/img/structure/B11538184.png)
![4,6-Dimethyl-2-[(trichloromethyl)sulfanyl]pyrimidine](/img/structure/B11538190.png)

![4-(Decyloxy)-N'-[(E)-[4-(pentyloxy)phenyl]methylidene]benzohydrazide](/img/structure/B11538217.png)
![N-[(4Z)-1-(2-chlorophenyl)-2-(methylsulfanyl)-1,3-diazaspiro[4.4]non-2-en-4-ylidene]-3-methylaniline](/img/structure/B11538218.png)
